molecular formula C20H36AlO5 B1591726 Aluminum, bis(cyclohexanebutanoato-O)hydroxy- CAS No. 38598-34-4

Aluminum, bis(cyclohexanebutanoato-O)hydroxy-

Cat. No. B1591726
CAS RN: 38598-34-4
M. Wt: 383.5 g/mol
InChI Key: MMRMFWDNQVGLKA-UHFFFAOYSA-L
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Description

“Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” also known as Aluminum cyclohexanebutyrate, is a chemical compound with the molecular formula C20H35AlO5 . It is also referred to by other synonyms such as ALUMINIUM CYCLOHEXANEBUTYRATE, ALUMINUM CYCLOHEXANEBUTYRATE, bis(cyclohexanebutyrato-O)hydroxyaluminium, and cyclohexanebutyric acid, aluminium salt .


Molecular Structure Analysis

The molecular structure of “Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” consists of two cyclohexanebutanoato groups and one hydroxy group attached to an aluminum atom . The molecular weight of the compound is 382.47 .


Physical And Chemical Properties Analysis

“Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” is described as a white crystalline powder . The InChI Key is MMRMFWDNQVGLKA-UHFFFAOYSA-L .

Scientific Research Applications

Aluminum Complex Synthesis

Aluminum complexes containing cyclohexane-1,2-diyl linked bis(ketiminato) ligands have been synthesized, showcasing the versatility of aluminum in forming various complex structures. This research highlights the potential for aluminum-based complexes in various chemical processes and applications (Huang et al., 2008).

Catalysis

Dimeric aluminum hydroxide complexes, using ligands like cyclohexanediamine, have shown catalytic activity in the phospho-aldol reaction, demonstrating aluminum's role in asymmetric catalysis (Gledhill et al., 2010).

Bimetallic Chelates

Bimetallic aluminum chelates have been explored, contributing to the understanding of aluminum's interaction with other metals and its potential in creating diverse molecular structures (Aelstyn et al., 2000).

Hydroboration of Alkenes

Research has shown the effectiveness of aluminum-catalyzed hydroboration of alkenes, indicating aluminum's significant role in this type of chemical reaction (Bismuto et al., 2018).

Aluminum Complexes in Polymerization

Neutral and cationic aluminum complexes containing chiral ligands have been used for polymerization activities, highlighting aluminum's utility in creating polymers (Lian et al., 2009).

Safety and Hazards

The safety data sheet for “Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” suggests that it should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

InChI

InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMFWDNQVGLKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36AlO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068118
Record name Aluminum, bis(cyclohexanebutanoato-O)hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38598-34-4
Record name Aluminum, bis(cyclohexanebutanoato-kappaO)hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038598344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, bis(cyclohexanebutanoato-.kappa.O)hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, bis(cyclohexanebutanoato-O)hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(cyclohexanebutyrato-O)hydroxyaluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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